Positional Isomer Differentiation: 3,4-Dichloro vs. 3,5-Dichloro Substitution Pattern
The compound differs from its closest commercially available analog, 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol (CAS 1443349-42-5), solely in the chlorination pattern on the phenyl ring (3,4- vs. 3,5-dichloro substitution). Both compounds share identical molecular formula (C12H11Cl2NO) and molecular weight (256.12 g/mol) [1]. No direct head-to-head biological or physicochemical comparison data were identified in accessible primary literature. The significance of this positional difference in biological systems remains unquantified and represents a research gap.
| Evidence Dimension | Chlorine substitution pattern on phenyl ring |
|---|---|
| Target Compound Data | 3,4-dichloro substitution |
| Comparator Or Baseline | 3,5-dichloro substitution (CAS 1443349-42-5) |
| Quantified Difference | Positional isomer; no quantitative biological or physicochemical difference data available |
| Conditions | Structural comparison based on chemical identity |
Why This Matters
Procurement of the specific 3,4-dichloro isomer is essential for SAR studies where chlorine position is the independent variable; substitution with the 3,5-isomer would introduce an uncontrolled structural variable.
- [1] Chemsrc. (2024). 3,5-Dichlorophenyl-(1-methyl-2-pyrrolyl)methanol. CAS 1443349-42-5. View Source
